Disulfide, 1,1-dimethylethyl phenyl
Description
Chemical Name: (1-Methylethyl)(1,1-dimethylethyl) disulfide CAS No.: 43022-60-2 Structure: A disulfide compound with branched alkyl substituents—an isopropyl (1-methylethyl) group and a tert-butyl (1,1-dimethylethyl) group attached to a sulfur-sulfur (S–S) bond.
Properties
CAS No. |
2943-20-6 |
|---|---|
Molecular Formula |
C10H14S2 |
Molecular Weight |
198.4 g/mol |
IUPAC Name |
(tert-butyldisulfanyl)benzene |
InChI |
InChI=1S/C10H14S2/c1-10(2,3)12-11-9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
KGYZTVHXXZFMPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SSC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Disulfide, 1,1-dimethylethyl phenyl can be synthesized through the oxidation of thiols. One common method involves the reaction of thiols with oxidizing agents such as iodine or hydrogen peroxide. For example, the oxidation of thiophenol with iodine yields diphenyl disulfide . Another method involves the use of 1-chlorobenzotriazole (BtCl) to form benzotriazolated thiol, which then reacts with another thiol to form the disulfide bond .
Industrial Production Methods
Industrial production of disulfides often involves the use of mild oxidizing agents and controlled reaction conditions to ensure high yields and purity. The use of molecular oxygen as an oxidant in the presence of catalysts is a common industrial method .
Chemical Reactions Analysis
Types of Reactions
Disulfide, 1,1-dimethylethyl phenyl undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the disulfide bond can yield thiols.
Substitution: The disulfide bond can participate in substitution reactions, where one sulfur atom is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts can be used to facilitate reactions involving disulfides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides.
Scientific Research Applications
Disulfide, 1,1-dimethylethyl phenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of disulfide, 1,1-dimethylethyl phenyl involves the formation and cleavage of the disulfide bond. This bond can undergo redox reactions, where it is reduced to thiols or oxidized to sulfoxides and sulfones. These reactions are crucial in various biochemical processes, including protein folding and stabilization .
Comparison with Similar Compounds
Comparison with Similar Disulfide Compounds
Structural and Functional Comparisons
| Compound Name | CAS No. | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| (1-Methylethyl)(1,1-dimethylethyl) disulfide | 43022-60-2 | Isopropyl + tert-butyl | C₇H₁₆S₂ | 164.33 | Industrial synthesis, potential flavoring |
| Bis(1-methylethyl) disulfide | 4253-89-8 | Two isopropyl groups | C₆H₁₄S₂ | 150.30 | Chemical intermediates, rubber additives |
| Dimethyl disulfide | 624-92-0 | Two methyl groups | C₂H₆S₂ | 94.20 | Food flavoring, pesticides |
| Diphenyl disulfide | 882-33-7 | Two phenyl groups | C₁₂H₁₀S₂ | 218.34 | Polymer stabilizers, lubricant additives |
| Bis(4-aminophenyl) disulfide dihydrochloride | N/A | Two 4-aminophenyl groups | C₁₂H₁₄Cl₂N₂S₂ | 333.29 | Pharmaceutical research |
Key Differences in Properties and Toxicity
Volatility and Reactivity :
- Aromatic vs. Alkyl Substituents : Diphenyl disulfide (aromatic) exhibits higher thermal stability and environmental persistence than alkyl disulfides, making it suitable for high-temperature industrial applications .
Toxicity Profiles :
- Dimethyl Disulfide (Surrogate): Causes respiratory irritation (NOAEL: 1.7 mg/m³), skin sensitization, and ocular damage in animal studies . Used as a conservative surrogate for the target compound due to structural similarity.
- Acute toxicity in rodents (LD₅₀: >2000 mg/kg) suggests low oral hazard .
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